molecular formula C6H11N3 B069215 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 179873-43-9

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B069215
CAS No.: 179873-43-9
M. Wt: 125.17 g/mol
InChI Key: LEHGOSZFUSOULZ-UHFFFAOYSA-N
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Future Directions

The future directions for the study of “N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their pharmacological effects and potential applications in drug development . Additionally, more research could be done to understand their synthesis and chemical reactions .

Mechanism of Action

Mode of Action

It’s known that the pyrazole group in the compound can interact with various enzymes and receptors in the body, which could potentially influence its mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation .

    Chemical Synthesis: This involves the use of chemical reagents to convert precursor molecules into L-fucose.

    Enzymatic Synthesis: Enzymes such as L-fucose isomerase can be used to convert L-fuculose to L-fucose.

    Microbial Fermentation: Certain microorganisms can produce L-fucose through fermentation processes.

Industrial Production Methods: Industrial production of L-fucose typically involves microbial fermentation, where genetically engineered microorganisms are used to enhance yield and purity . The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity L-fucose .

Chemical Reactions Analysis

L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: L-fucose can be oxidized to produce L-fuconic acid.

    Reduction: Reduction of L-fucose can yield L-fucitol.

    Substitution: L-fucose can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHGOSZFUSOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340534
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-43-9
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
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